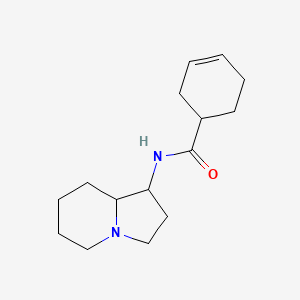
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, it has also shown potential in scientific research as a tool for studying the central nervous system. In
Scientific Research Applications
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one has been used in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the dopamine transporter, leading to increased dopamine release in the brain. This makes it useful for studying the role of dopamine in addiction and other neurological disorders.
Mechanism of Action
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, similar to that of other amphetamines.
Biochemical and Physiological Effects
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one has been shown to increase heart rate, blood pressure, and body temperature in users. It also causes euphoria, increased energy, and a sense of well-being. However, it can also lead to paranoia, anxiety, and hallucinations.
Advantages and Limitations for Lab Experiments
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one has several advantages for use in lab experiments, including its high potency, selectivity for the dopamine transporter, and ability to cross the blood-brain barrier. However, its potential for abuse and lack of long-term safety data are significant limitations.
Future Directions
There are several areas of future research that could be explored with 1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one. These include studying its effects on other neurotransmitters, investigating its potential as a treatment for neurological disorders, and exploring its use as a tool for studying the brain's reward system.
Conclusion
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one is a synthetic cathinone that has gained popularity as a recreational drug, but also has potential as a tool for studying the central nervous system. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for scientific research. Further research in this area could lead to new insights into the brain and its functions.
Synthesis Methods
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one is synthesized through a multi-step process that involves the reaction of piperidine with 2-bromovalerophenone to produce 1-(3-bromophenyl)-2-(methylamino)propan-1-one. This compound is then reacted with 2-methyltetrahydrofuran-3-one to yield 1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one.
properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-11-4-2-8-14(10-11)13(15)7-6-12-5-3-9-16-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLRFFHDODNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)





![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)



![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)
![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)

